molecular formula C22H27N7O B6474011 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640971-59-9

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6474011
CAS No.: 2640971-59-9
M. Wt: 405.5 g/mol
InChI Key: KMTHMDYWOAKTOQ-UHFFFAOYSA-N
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Description

The compound 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile features a pyrimidine core substituted with methyl and morpholinyl groups at positions 2 and 6, respectively. This pyrimidine is linked via a piperazine moiety to a cyclopenta[b]pyridine-3-carbonitrile scaffold.

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-24-20(14-21(25-16)28-9-11-30-12-10-28)27-5-7-29(8-6-27)22-18(15-23)13-17-3-2-4-19(17)26-22/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTHMDYWOAKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C5CCCC5=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound 74 ()
  • Structure: 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile.
  • Key Differences :
    • Replaces the cyclopenta[b]pyridine with a pyridine ring.
    • Piperidine instead of piperazine linker.
4-(4-Methoxyphenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile ()
  • Structure : Methoxyphenyl and pyridinyl substituents on pyrimidine.
  • Key Differences :
    • Methoxyphenyl group at position 4 versus methyl/morpholinyl at positions 2/6 in the target compound.
    • Higher predicted boiling point (542.7°C) due to methoxyphenyl’s bulkiness.
  • Implications : The electron-donating methoxy group may improve solubility but reduce metabolic stability compared to the target’s morpholinyl group .

Analogues with Heterocyclic Cores

Thieno[3,2-d]pyrimidine Derivatives (–7)
  • Examples: 2-Chloro-6-((4-methylpiperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
  • Key Differences: Thienopyrimidine core instead of pyrimidine-cyclopenta[b]pyridine. Sulfonyl or cyclopropanesulfonyl groups in some derivatives.
  • Implications: The sulfur atom in thienopyrimidine enhances π-π stacking, while sulfonyl groups improve solubility and target affinity (e.g., kinase inhibitors) .
Pyrazolo[4,3-d]pyrimidine-3-carbonitrile ()
  • Structure: 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile.
  • Key Differences: Pyrazolo-pyrimidine fused core with fluorophenyl and butylamino groups. Oxo group at position 6.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Thieno[3,2-d]pyrimidine ()
Molecular Weight ~452 g/mol (estimated) 386.45 g/mol ~480–520 g/mol (estimated)
Predicted pKa ~6.5–7.0 (similar to ) 6.63 ~7.2–7.5 (basic piperazine/sulfonyl)
Core Structure Pyrimidine-cyclopenta[b]pyridine Pyrimidine Thieno[3,2-d]pyrimidine
Key Substituents 2-Methyl, 6-morpholinyl 4-Methoxyphenyl, 2-pyridinyl Morpholinyl, sulfonyl, chloro
Likely Solubility Moderate (cyclopenta increases logP) High (methoxyphenyl) Low (thiophene/sulfonyl)

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